molecular formula C18H23N5O2 B5470308 3-methyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide

3-methyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide

Cat. No.: B5470308
M. Wt: 341.4 g/mol
InChI Key: LBEACNBOXQDMJC-UHFFFAOYSA-N
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Description

This compound is a derivative of benzamide . It contains a morpholine ring, which is an organic chemical compound having the chemical formula O(C H 2 CH 2) 2 NH . This heterocycle features both amine and ether functional groups . It is a potent PDE10A inhibitor , which means it can inhibit the activity of the enzyme phosphodiesterase 10A .


Synthesis Analysis

The synthesis of benzamides can be performed through direct condensation of carboxylic acids and amines . In the presence of Lewis acidic ionic liquid immobilized on diatomite earth, the reaction can be carried out under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic methods such as infrared spectra, NMR, and mass spectrometry . The formation of ion-associate or ion-pair complex can be indicated by these methods .


Chemical Reactions Analysis

The compound can react with sodium tetraphenyl borate to form a complex . This reaction occurs in deionized water at room temperature through an ion-associate reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its components. For instance, morpholine is a colorless liquid with a weak, ammonia-like or fish-like odor . It has a density of 1.007 g/cm 3, a melting point of -5 °C, and a boiling point of 129 °C .

Mechanism of Action

As a potent PDE10A inhibitor , this compound can inhibit the activity of the enzyme phosphodiesterase 10A . This enzyme is abundant only in brain tissue .

Properties

IUPAC Name

3-methyl-N-[2-[(6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-14-3-2-4-15(11-14)18(24)20-6-5-19-16-12-17(22-13-21-16)23-7-9-25-10-8-23/h2-4,11-13H,5-10H2,1H3,(H,20,24)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBEACNBOXQDMJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCNC2=CC(=NC=N2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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